Product packaging for Benzo(a)pyrene, 6-iodo-(Cat. No.:CAS No. 39000-82-3)

Benzo(a)pyrene, 6-iodo-

Cat. No.: B12646422
CAS No.: 39000-82-3
M. Wt: 378.2 g/mol
InChI Key: IIWXPALTLVFKLV-UHFFFAOYSA-N
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Description

Benzo(a)pyrene, 6-iodo- is a chemically modified derivative of the well-studied environmental contaminant and carcinogen, Benzo[a]pyrene (BaP). This iodinated analog is designed for specialized research applications, particularly as a versatile synthetic intermediate or a molecular probe. The introduction of an iodine atom at the 6-position creates a reactive site for further functionalization via cross-coupling reactions, enabling the synthesis of more complex BaP-derived structures for structure-activity relationship (SAR) studies. The parent compound, Benzo[a]pyrene, is extensively used in cancer research as it is a potent genotoxic carcinogen classified as "carcinogenic to humans" by the U.S. EPA . Its biological activity is primarily mediated through its metabolic activation by cytochrome P450 enzymes to reactive diol epoxides, which form DNA adducts leading to mutations and tumor initiation . Furthermore, BaP induces significant oxidative stress in cells by generating reactive oxygen species (ROS) and disturbing the activity of antioxidant enzymes . Researchers can utilize Benzo(a)pyrene, 6-iodo- to investigate these pathways in greater detail, potentially exploring the modulation of BaP's metabolism or its interaction with cellular targets like the aryl hydrocarbon receptor (AhR). This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use. All safety data provided for Benzo[a]pyrene, including its GHS hazard statements for causing genetic defects, cancer, and damage to fertility, should be considered relevant for its derivatives unless otherwise confirmed . Researchers must consult the Safety Data Sheet and adhere to all laboratory safety protocols for handling hazardous chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H11I B12646422 Benzo(a)pyrene, 6-iodo- CAS No. 39000-82-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39000-82-3

Molecular Formula

C20H11I

Molecular Weight

378.2 g/mol

IUPAC Name

6-iodobenzo[a]pyrene

InChI

InChI=1S/C20H11I/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H

InChI Key

IIWXPALTLVFKLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2I)C=CC5=CC=CC(=C54)C=C3

Origin of Product

United States

Synthetic Methodologies for Benzo a Pyrene, 6 Iodo

Strategic Approaches to Benzo(a)pyrene Core Functionalization

Functionalizing the stable, polycyclic aromatic core of benzo(a)pyrene is the first step toward introducing specific substituents. The creation of an intermediate, such as an aldehyde, at the target position provides a gateway to a variety of subsequent chemical modifications, including conversion to a halogenated derivative.

A key intermediate for the synthesis of 6-substituted benzo[a]pyrene (B130552) derivatives is Benzo[a]pyrene-6-carbaldehyde. An improved synthetic route to this aldehyde has been described, which serves as a foundational step for accessing compounds like 6-iodobenzo(a)pyrene. rsc.org This carbaldehyde can be used to synthesize a number of other 6-substituted derivatives, highlighting its importance as a versatile precursor in benzo[a]pyrene chemistry. rsc.org The synthesis of such intermediates is crucial for creating a range of functionalized polycyclic aromatic hydrocarbons (PAHs) for further study. researchgate.net

Directed Halogenation Techniques at the C6 Position

Direct halogenation offers a more straightforward approach to installing an iodine atom at the C6 position. These methods leverage the inherent electronic properties of the benzo(a)pyrene ring system, employing electrophilic or radical pathways to achieve regioselective iodination.

The C6 position of benzo(a)pyrene is susceptible to one-electron oxidation, which generates a radical cation. nih.govnih.gov This reactivity can be exploited for functionalization. Chemical methods to investigate one-electron oxidation of PAHs include treating the parent compound with iodine. nih.gov For instance, the oxidation of benzo[a]pyrene by iodine (I2) in the presence of silver perchlorate (AgClO4) has been used to generate the radical cation, which is localized at the C6 carbon. This reactive intermediate can then react with nucleophiles. This radical cation pathway is a key mechanism in the metabolic activation of benzo[a]pyrene and demonstrates the high reactivity of the C6 position, which can be harnessed for directed iodination strategies. nih.govnih.gov

Table 1: Radical Cation Formation at C6 of Benzo[a]pyrene
MethodReagentsKey IntermediateSignificance
Chemical OxidationIodine (I₂), Manganese AcetateRadical Cation at C6Demonstrates a chemical pathway for activating the C6 position. nih.gov
Chemical OxidationI₂ with AgClO₄ in BenzeneBP+• ClO₄⁻ · AgI complexGenerates a stable radical cation complex for studying reactivity.
Enzymatic OxidationP450 PeroxidaseRadical Cation at C6Represents a biological pathway that confirms the C6 position's susceptibility to oxidation. nih.gov

N-Halogenosuccinimides are effective reagents for the halogenation of aromatic compounds. Specifically, N-Iodosuccinimide (NIS) has been successfully employed for the preparation of 6-halogeno-derivatives of benzo[a]pyrene. rsc.org NIS is a versatile iodinating agent used in various electrophilic iodinations. organic-chemistry.org The efficiency of NIS in these reactions is often enhanced by the use of an acid catalyst, such as trifluoroacetic acid or sulfuric acid, which activates the NIS reagent, making it a more potent electrophile. organic-chemistry.orgresearchgate.net This allows for the iodination of even deactivated aromatic compounds. researchgate.net The reaction conditions are typically mild, offering a practical and high-yielding method for the regioselective introduction of iodine onto aromatic systems. organic-chemistry.org

Table 2: Iodination of Aromatic Compounds using N-Iodosuccinimide (NIS)
Substrate TypeCatalyst/ActivatorKey FeaturesReference
Benzo[a]pyreneNot specifiedDirect preparation of 6-halogeno-derivatives. rsc.org
Deactivated AromaticsSulfuric AcidAllows iodination of electron-poor aromatic rings. researchgate.net
Methoxy/Methyl-substituted AromaticsTrifluoroacetic Acid (catalytic)Provides excellent yields under mild conditions with short reaction times. organic-chemistry.org
General Aromatic CompoundsTrifluoromethanesulfonic acidEfficient activation of NIS for halogenating deactivated aromatics. organic-chemistry.org

Advanced Catalytic Coupling Reactions for Carbon-Iodine Bond Formation

While direct iodination is effective, the resulting aryl iodides are often synthesized for use in subsequent carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are paramount in this context, providing powerful tools for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. mychemblog.comlibretexts.org This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds to produce biaryls, conjugated olefins, and styrenes. mychemblog.comlibretexts.org

The catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organic halide (e.g., 6-iodobenzo(a)pyrene), inserting itself into the carbon-iodine bond and changing its oxidation state to palladium(II). libretexts.orgyoutube.com

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base. libretexts.orgyoutube.com

Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond in the final product and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

The synthesis of 6-iodobenzo(a)pyrene is highly relevant as it provides the necessary aryl halide precursor for this powerful reaction. The reactivity of aryl halides in Suzuki coupling generally follows the trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl, making aryl iodides like 6-iodobenzo(a)pyrene highly effective substrates. tcichemicals.com This methodology has been used to synthesize complex, π-extended polycyclic aromatic hydrocarbons from bromo- and iodo-precursors, demonstrating its utility in materials science. nih.govmdpi.com

Iodocyclization Reactions in Polycyclic Systems

Iodocyclization reactions have emerged as a powerful tool for the simultaneous formation of a new ring and the introduction of an iodine atom in a single step. This methodology is particularly relevant to the synthesis of complex polycyclic systems. The reaction typically proceeds via an electrophilic attack of an iodine species on an unsaturated precursor, such as an alkyne, leading to a vinyl cation intermediate that is then trapped intramolecularly by an aromatic ring.

One notable application of this strategy is the synthesis of substituted iodo-benzo[a]phenazines from 2-aryl-3-(aryl/alkylethynyl)quinoxalines. This reaction proceeds via a 6-endo-dig ring closure under mild conditions. The mechanism involves the formation of an iodonium ion intermediate, followed by a nucleophilic cyclization with the C-H bond of the arene. The resulting 6-iodo-5-aryl/alkyl benzo[a]phenazine derivatives can then be further functionalized through various coupling reactions, highlighting the synthetic utility of the introduced iodine atom. rsc.orgrsc.org

In a similar vein, the reaction of 2-(arylethynyl)biphenyls with iodine monochloride (ICl) at low temperatures provides substituted polycyclic aromatic iodides in good to excellent yields. This method is tolerant of both electron-donating and electron-withdrawing groups on the aryl substituent. nih.gov The use of iodine-mediated electrophilic cyclization has also been demonstrated in the synthesis of diiodinated dihydronaphthalenes and naphthalenes from aryl propargyl alcohols, showcasing the versatility of this approach in constructing iodinated polycyclic frameworks. nih.gov

While not a direct synthesis of 6-iodo-benzo[a]pyrene, these examples of iodocyclization in the formation of phenanthrene and other fused ring systems provide a conceptual blueprint for how such a strategy could be envisioned for the construction of the benzo[a]pyrene skeleton with concurrent iodination. The regioselectivity of the cyclization is a critical aspect, and as discussed in the computational chemistry section, theoretical calculations can play a vital role in predicting the outcome of such reactions.

Isotopic Labeling Approaches for Research Applications

Isotopically labeled compounds are indispensable tools in various research fields, including metabolism studies, environmental fate analysis, and as internal standards in quantitative analysis. The synthesis of isotopically labeled Benzo(a)pyrene, 6-iodo- or its precursors is crucial for understanding its biological and environmental interactions.

Several methods have been developed for the synthesis of carbon-13 (¹³C) and deuterium (D) labeled benzo[a]pyrene and its metabolites. researchgate.netnih.govacs.org These methods often involve the introduction of the isotopic label at an early stage of the synthesis. For instance, ¹³C-labeled benzo[a]pyrene derivatives have been synthesized starting from ¹³C₆-benzene. nih.gov A synthetic pathway leading to benzo[a]pyrene labeled with ¹³C at the 7, 8, 9, and 10 positions has been described, which also yields labeled precursors for the synthesis of specific oxides. acs.org

A common strategy for synthesizing ¹³C-labeled benzo[a]pyrene metabolites involves a multi-step sequence that can include Pd-catalyzed Suzuki, Sonogashira, and Hartwig cross-coupling reactions, followed by a PtCl₂-catalyzed cyclization of an acetylenic precursor. researchgate.net This approach allows for the precise placement of the isotopic labels within the molecule.

Deuterium labeling of aromatic compounds can be achieved through methods such as the reaction of the aromatic compound with heavy water in the presence of a catalyst. google.com For more specific labeling, a precursor molecule can be subjected to a deuteration reaction. For example, the synthesis of deuterium-labeled 6β-bromopenicillanic acid involves refluxing an S-sulfoxide precursor in benzene containing a deuterium source like tert-BuOD or D₂O. nih.gov While this example is not directly related to benzo[a]pyrene, the general principle of introducing deuterium via exchange reactions or from deuterated reagents can be applied to the synthesis of deuterium-labeled benzo[a]pyrene precursors.

The availability of these isotopically labeled compounds is critical for studies such as the quantitative determination of benzo[a]pyrene metabolic profiles in human cells using stable isotope dilution liquid chromatography-mass spectrometry. nih.gov

Table 1: Examples of Isotopically Labeled Benzo[a]pyrene and Related Compounds

Labeled CompoundIsotopeApplication/SignificanceReference
[¹³C₄]-Benzo[a]pyrene¹³CInternal standard for quantitative analysis of benzo[a]pyrene metabolites. nih.gov
Benzo[a]pyrene-¹³C₄-8-ol¹³CSynthetic precursor for all oxidized metabolites of ¹³C-labeled benzo[a]pyrene implicated in cancer initiation. researchgate.net
Benzo[a]pyrene labeled at 7, 8, 9, 10 positions¹³CUsed to determine the ¹³C NMR chemical shifts of these specific carbon atoms. acs.org
Benzene-d₆DeuteriumA common starting material for the synthesis of more complex deuterium-labeled aromatic compounds. google.com

Computational Chemistry in Reaction Pathway Analysis and Synthesis Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, predicting the regioselectivity of reactions, and optimizing synthetic pathways for complex molecules like Benzo(a)pyrene, 6-iodo-.

DFT studies have been employed to understand the structure-reactivity relationships and the effects of substituents on the stability of carbocation intermediates in benzo[a]pyrene derivatives. rsc.org This is particularly relevant for predicting the outcome of electrophilic substitution reactions, such as iodination. The regioselectivity of electrophilic aromatic substitution is influenced by the relative stability of the sigma-complex (arenium ion) intermediates. Computational methods can calculate the energies of these intermediates for substitution at different positions on the benzo[a]pyrene ring, thereby predicting the most likely site of attack.

For instance, the RegioSQM method, a computational tool, predicts the regioselectivity of electrophilic aromatic substitution reactions by identifying the aromatic carbon with the highest proton affinity using a semiempirical method. rsc.orgrsc.org This approach has shown a high success rate in predicting the outcome of halogenation reactions for a large number of aromatic compounds. Such predictive models can save significant time and resources in the laboratory by guiding the choice of reaction conditions to favor the desired isomer.

Furthermore, computational studies have been used to investigate the formation mechanism of benzo[a]pyrene itself from smaller polycyclic aromatic hydrocarbons like chrysene and benz[a]anthracene. nih.gov These studies, which often employ DFT methods like B3LYP and M06-2X, explore the energetics of various reaction steps, including additions, ring closures, and hydrogen abstractions, providing a detailed understanding of the reaction pathway. nih.gov

In the context of synthesizing Benzo(a)pyrene, 6-iodo-, computational chemistry can be applied to:

Predict the regioselectivity of direct iodination: By calculating the relative energies of the sigma-complexes formed upon attack of an electrophilic iodine species at different positions of the benzo[a]pyrene nucleus, the preference for the 6-position can be rationalized and reaction conditions can be tailored to enhance this selectivity.

Analyze the feasibility of iodocyclization routes: Computational modeling can be used to study the reaction pathways and activation barriers of potential iodocyclization reactions leading to the benzo[a]pyrene skeleton, helping to assess the viability of a proposed synthetic route.

Understand the electronic properties of the target molecule: DFT calculations can provide insights into the electronic structure, such as the HOMO and LUMO energy levels, of Benzo(a)pyrene, 6-iodo-. nih.gov This information is valuable for predicting its reactivity and potential applications in materials science.

Table 2: Applications of Computational Chemistry in the Study of Benzo[a]pyrene and its Reactions

Computational MethodApplicationKey Findings/PredictionsReference
DFT (B3LYP, M06-2X)Investigation of benzo[a]pyrene formation mechanism.Elucidation of reaction pathways and energetics from chrysene and benz[a]anthracene. nih.gov
DFTStudy of carbocation stability in benzo[a]pyrene derivatives.Understanding structure-reactivity relationships and substituent effects in electrophilic reactions. rsc.org
RegioSQM (semiempirical)Prediction of regioselectivity in electrophilic aromatic substitution.High success rate in predicting the site of halogenation on aromatic rings. rsc.orgrsc.org
DFTCalculation of electronic properties (HOMO, LUMO).Provides insights into the reactivity and potential applications of functionalized benzo[a]pyrenes. nih.gov

Molecular and Cellular Interaction Mechanisms of Benzo a Pyrene, 6 Iodo

Nucleic Acid Interactions and Modifications

The ultimate carcinogenic effects of Benzo(a)pyrene are mediated by the covalent binding of its reactive metabolites, particularly benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), to DNA, forming DNA adducts. mdpi.comwikipedia.org This interaction can lead to mutations and initiate carcinogenesis. Studies have explored the interaction between the parent BaP and DNA in vitro. nih.govresearchgate.net However, no specific research was found that investigates the formation of DNA adducts from Benzo(a)pyrene, 6-iodo- or characterizes its specific interactions and modifications with nucleic acids.

DNA Adduct Formation and Structural Characterization

No studies detailing the formation or structural characterization of DNA adducts resulting from exposure to Benzo(a)pyrene, 6-iodo- were found.

Mechanisms of DNA Damage (e.g., oxidative damage, base modifications)

There is no available research that specifically investigates the mechanisms of DNA damage, such as oxidative damage or specific base modifications, caused by Benzo(a)pyrene, 6-iodo-.

Influence on DNA Replication and Repair Processes

Information regarding the influence of Benzo(a)pyrene, 6-iodo- on DNA replication and repair processes is not present in the current body of scientific literature.

Modulation of Gene Expression and Epigenetic Mechanisms

Transcriptional and Post-Transcriptional Regulatory Effects

Specific data on how Benzo(a)pyrene, 6-iodo- affects transcriptional and post-transcriptional regulation are absent from published research.

MicroRNA Expression Dysregulation

No studies were identified that report on the dysregulation of microRNA expression in response to Benzo(a)pyrene, 6-iodo-.

Alterations in Chromatin Structure and DNA Methylation

There is no research available describing alterations in chromatin structure or DNA methylation patterns resulting from exposure to Benzo(a)pyrene, 6-iodo-.

Following a comprehensive review of available scientific literature, there is a significant lack of specific research data concerning the molecular and cellular interaction mechanisms of the chemical compound Benzo(a)pyrene, 6-iodo- . While extensive information exists for the parent compound, Benzo(a)pyrene (BaP), this information cannot be directly extrapolated to its 6-iodo derivative, as the substitution of an iodine atom at the 6-position can fundamentally alter the molecule's chemical properties, metabolic pathways, and biological activities.

The specific mechanisms outlined for this article—including pathways of Reactive Oxygen Species (ROS) generation, perturbations in endogenous antioxidant systems, cytokine and chemokine expression patterns, Nuclear Factor kappa B (NFκB) pathway activation, and alterations to immune cell phenotypes—are highly specific and require dedicated experimental investigation for Benzo(a)pyrene, 6-iodo-.

Currently, the scientific literature does not provide the detailed research findings necessary to accurately and thoroughly populate the requested sections and subsections for this specific compound. Studies on halogenated derivatives of Benzo(a)pyrene have been noted for their tumorigenicity, but detailed mechanistic data regarding oxidative stress and immunomodulation for the 6-iodo- variant are not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate article on the "" that adheres to the strict requirements of the provided outline. Further experimental research is required to elucidate the specific biological activities of this compound.

Intercellular Communication and Cell Signaling Networks

The introduction of an iodine atom at the 6-position of Benzo(a)pyrene is anticipated to modify its influence on key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, is a crucial regulator of cellular responses to a variety of external stimuli. The parent compound, Benzo(a)pyrene, has been shown to activate multiple components of the MAPK pathway. For instance, BaP can induce the phosphorylation of MEK and p38-MAPK, leading to downstream effects on gene expression and cell function nih.gov. In HT29 colon adenocarcinoma cells, a low concentration of BaP was found to activate ERK and p38, but not JNK researchgate.net.

Given that halogenation at the C-6 position can significantly alter the carcinogenic potential of BaP, it is plausible that Benzo(a)pyrene, 6-iodo- interacts differently with the MAPK pathway. The bulky iodine atom may sterically hinder the metabolic activation of the molecule or its binding to receptors that initiate the signaling cascade. While direct evidence is not available, the reduced tumorigenicity of other 6-halogenated derivatives suggests a potential attenuation of the pro-proliferative and anti-apoptotic signals often mediated by the MAPK pathway in response to BaP.

Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The parent compound, Benzo(a)pyrene, has demonstrated complex and sometimes contradictory effects on VEGF regulation. Some studies have shown that BaP can induce VEGF expression, promoting angiogenesis. For example, in human eosinophilic leukemia EoL-1 cells, BaP was found to increase the production of VEGF, which was correlated with the enhanced expression of phosphorylated ERKs nih.gov. Conversely, other research has indicated that BaP can have anti-angiogenic effects under certain conditions.

The influence of Benzo(a)pyrene, 6-iodo- on VEGF regulation remains uninvestigated. However, considering the established link between MAPK signaling and VEGF expression, any alteration in MAPK pathway activation by 6-iodo-BaP would likely translate to a modified effect on VEGF. The reduced carcinogenic potential of 6-halogenated BaP derivatives could be partly attributable to a diminished capacity to promote angiogenesis, potentially through a down-regulation or lack of induction of VEGF.

Comparative Analysis of Mechanisms with Parent Benzo(a)pyrene and other Halogenated Analogues

The biological activity of Benzo(a)pyrene is highly dependent on its chemical structure, and modifications at the 6-position have been a key area of investigation to understand its mechanism of carcinogenesis. The primary mechanism of BaP-induced carcinogenesis involves its metabolic activation to reactive intermediates that can form covalent adducts with DNA nih.gov. One-electron oxidation of BaP can create a radical cation localized at carbon 6 nih.gov. Therefore, substitution at this position with a halogen atom can profoundly influence its biological activity.

Studies on the tumorigenicity of various 6-halogenated derivatives of BaP have provided valuable insights. A comparative study on mouse skin and rat mammary gland revealed significant differences in the carcinogenic potential of these compounds.

CompoundTumorigenic Activity in Mouse SkinTumorigenic Activity in Rat Mammary Gland
Benzo(a)pyrene (BP)HighHigh (epithelial tumors and fibrosarcomas)
6-fluorobenzo[a]pyrene (6-FBP)ModerateHigh (epithelial tumors and fibrosarcomas)
6-chlorobenzo[a]pyrene (B1618961) (6-ClBP)Reduced or eliminatedHigh percentage of fibrosarcomas only
6-bromobenzo[a]pyrene (6-BrBP)Reduced or eliminatedFew adenocarcinomas
6-iodobenzo[a]pyrene (6-IBP)Reduced or eliminatedNot specified in the same detail

This table is based on findings from a study on the tumorigenicity of 6-halogenated derivatives of benzo[a]pyrene (B130552). nih.gov

The data indicates that while 6-fluorobenzo[a]pyrene retains moderate to high carcinogenic activity, substitution with larger halogens like chlorine, bromine, and iodine at the C-6 position significantly reduces or eliminates this activity. The moderate activity of 6-FBP is thought to be due to the metabolic removal of the fluoro substituent, allowing for activation through one-electron oxidation or monooxygenation nih.gov. In contrast, the larger and more stable chloro, bromo, and iodo substituents appear to hinder the metabolic activation at the 6-position, thereby reducing the formation of carcinogenic intermediates.

This trend in reduced carcinogenicity among the heavier halogenated analogues suggests that their interaction with cellular signaling pathways like MAPK and VEGF is likely diminished compared to the parent compound. The steric hindrance and altered electronic properties conferred by the iodine atom in Benzo(a)pyrene, 6-iodo- may prevent its effective binding to the aryl hydrocarbon receptor (AhR), a key initiator of BaP's toxic effects, or to the enzymes responsible for its metabolic activation. Consequently, the downstream signaling events, including the activation of MAPK pathways and the induction of VEGF, are likely to be significantly attenuated.

Environmental Transport and Transformation of Benzo a Pyrene, 6 Iodo

Sorption, Desorption, and Leaching Behavior in Environmental Matrices

There is no specific information available regarding the sorption, desorption, and leaching characteristics of Benzo(a)pyrene, 6-iodo- in environmental matrices such as soil, sediment, and water. Research on the parent compound, Benzo(a)pyrene, indicates that it is highly hydrophobic and tends to adsorb strongly to organic matter in soil and sediment, limiting its mobility and leaching potential. However, the influence of the iodine substituent at the 6-position on these properties is not documented. Key parameters like the soil organic carbon-water partitioning coefficient (Koc) and the distribution coefficient (Kd) are undetermined for this specific compound.

Atmospheric Fate and Long-Range Transport Potential

Detailed information on the atmospheric fate and long-range transport potential of Benzo(a)pyrene, 6-iodo- is not available. For halogenated PAHs in general, properties such as volatility, persistence against atmospheric oxidants (e.g., hydroxyl radicals), and partitioning between gas and particle phases are crucial for determining their atmospheric lifetime and transport distance. While other halogenated PAHs are known to undergo long-range atmospheric transport, specific models, data on atmospheric half-life, or studies on the degradation pathways for Benzo(a)pyrene, 6-iodo- have not been identified.

Analytical Methods for Environmental Detection and Monitoring

Specific analytical methods developed and validated for the detection and quantification of Benzo(a)pyrene, 6-iodo- in environmental samples (air, water, soil) could not be identified in the search results. Generally, the analysis of PAHs and their derivatives involves techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection. While these methods are used for the parent compound and other halogenated PAHs, specific protocols, including extraction procedures, cleanup steps, detection limits, and quantification for the 6-iodo- derivative, are not documented.

Advanced Analytical Characterization in Benzo a Pyrene, 6 Iodo Research

Chromatographic Techniques for Compound and Metabolite Separation (e.g., LC-MS/MS)

Chromatography is the cornerstone for isolating and purifying 6-iodo-benzo(a)pyrene and its metabolites from intricate biological and environmental samples. The high complexity of these mixtures, which may contain isomers and various metabolic products, demands high-resolution separation techniques. nih.govnih.govtaylorfrancis.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of benzo(a)pyrene (BaP) and its derivatives. nih.govdiva-portal.orgdoaj.org For 6-iodo-benzo(a)pyrene, reversed-phase HPLC (RP-HPLC) is particularly effective. In this approach, a nonpolar stationary phase, such as C18 or a phenyl-based column, is used with a polar mobile phase, typically a gradient mixture of acetonitrile (B52724) and/or methanol (B129727) with water. nih.govdiva-portal.org The introduction of the iodine atom increases the molecule's lipophilicity compared to the parent BaP, leading to a longer retention time on the column, which aids in its separation from less substituted PAHs. UV-Vis or fluorescence detectors are commonly employed for detection, with sensitivity being high due to the compound's aromatic nature. nih.govsciex.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for both separation and definitive identification. sciex.comrsc.org This technique offers superior sensitivity and selectivity, allowing for the detection of trace amounts of 6-iodo-benzo(a)pyrene and its metabolites. nih.govpurdue.edu The mass spectrometer can be operated in selected reaction monitoring (MRM) mode to specifically track the parent compound and its expected metabolic products, significantly reducing matrix interference. sciex.com

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another valuable tool, especially for complex mixtures of PAHs and their derivatives. nih.govnih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToF-MS) offers exceptional resolving power for separating isomeric compounds within complex environmental samples. nih.govnih.gov

Table 1: Comparison of Chromatographic Methods for 6-iodo-benzo(a)pyrene Analysis

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetectorPrimary ApplicationReference
HPLC-UV/FLDReversed-Phase (e.g., C18, Phenyl)Acetonitrile/Water or Methanol/Water GradientUV-Vis Diode Array, FluorescenceRoutine quantification and separation of parent compound and major metabolites. nih.govdiva-portal.orgsciex.com
LC-MS/MSReversed-Phase (e.g., C18)Acetonitrile/Water or Methanol/Water Gradient with Formic Acid/Ammonium AcetateTandem Mass Spectrometer (e.g., Triple Quadrupole)Trace-level quantification and structural confirmation of metabolites and adducts in complex biological matrices. rsc.orgnih.govpurdue.edu
GC-MSLow-polarity capillary column (e.g., 5% Phenyl Polysiloxane)HeliumMass SpectrometerAnalysis of volatile derivatives and separation from isomeric PAHs in environmental samples. nih.gov
GC×GC-ToF-MSCombination of non-polar and mid-polar columnsHeliumTime-of-Flight Mass SpectrometerHigh-resolution separation of complex mixtures containing numerous PAH isomers and derivatives. nih.gov

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis (e.g., NMR, Mass Spectrometry, UV-Vis, Fluorescence)

Spectroscopic methods are indispensable for confirming the chemical structure of 6-iodo-benzo(a)pyrene and for its quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for unambiguous structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the arrangement of atoms. For 6-iodo-benzo(a)pyrene, the introduction of the iodine atom at the C6 position induces predictable changes in the chemical shifts of adjacent protons and carbons compared to the parent BaP, confirming the site of substitution. nih.gov

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition. High-resolution mass spectrometry can provide the exact mass of 6-iodo-benzo(a)pyrene, confirming its molecular formula. A key diagnostic feature is the isotopic signature of iodine (¹²⁷I), which is monoisotopic. In tandem MS (MS/MS), the compound is fragmented, and the resulting pattern provides structural information that can be used to differentiate it from isomers and identify metabolites where the iodine atom is retained or lost. sciex.compurdue.edu

UV-Visible (UV-Vis) Spectroscopy relies on the absorption of light by the extensive π-conjugated system of the benzo[a]pyrene (B130552) core. mdpi.com The UV-Vis spectrum of 6-iodo-benzo(a)pyrene is expected to be similar to that of BaP, showing characteristic absorption bands, though the iodine substituent may cause minor bathochromic (red) shifts. researchgate.net UV detection is commonly used in HPLC for quantification. nih.gov

Fluorescence Spectroscopy is an extremely sensitive detection method for PAHs. nih.govnih.gov Benzo[a]pyrene exhibits characteristic fluorescence emission spectra when excited at specific wavelengths. mdpi.commdpi.com However, the introduction of a heavy atom like iodine is known to cause fluorescence quenching and enhance intersystem crossing to the triplet state, potentially increasing phosphorescence. rsc.org This "heavy-atom effect" is a significant spectroscopic feature of 6-iodo-benzo(a)pyrene that can be exploited for its specific detection or to study its excited-state dynamics.

Table 2: Key Spectroscopic Data for Benzo(a)pyrene and Expected Characteristics for 6-iodo-benzo(a)pyrene

MethodParameterObservation for Benzo(a)pyrene (BaP)Expected Observation for 6-iodo-benzo(a)pyreneReference
Mass Spectrometry (MS)Molecular Ion (m/z)252.0939 (for C₂₀H₁₂)377.9905 (for C₂₀H₁₁I); Monoisotopic peak for Iodine. purdue.edu
UV-Vis SpectroscopyAbsorption Maxima (λmax) in Acetonitrile~296, 363, 384 nmSimilar pattern to BaP with potential minor bathochromic shifts. mdpi.com
Fluorescence SpectroscopyEmission Maxima (λem) in Acetonitrile~403, 427, 454 nmPotential quenching of fluorescence intensity compared to BaP due to the heavy-atom effect. mdpi.comnih.gov
¹H NMR SpectroscopyProton Chemical Shifts (δ)Complex aromatic region (7.8-9.0 ppm)Shifts in protons adjacent to the C6 position (H5, H7) due to iodine's electronic effects. nih.gov

Development and Application of Research Standards and Labeled Analogues

Accurate quantification of 6-iodo-benzo(a)pyrene and its metabolites in complex biological samples is highly dependent on the use of appropriate research standards and isotopically labeled analogues. rsc.org

Analytical Standards: A pure, well-characterized standard of 6-iodo-benzo(a)pyrene is the primary requirement for developing any quantitative method. This standard is used to create calibration curves, determine instrument response, and confirm chromatographic retention times and mass spectra.

Labeled Analogues: For quantitative analysis by mass spectrometry, stable isotope-labeled internal standards are the gold standard. nih.govnih.gov An ideal internal standard for 6-iodo-benzo(a)pyrene would be a synthesized analogue containing heavy isotopes, such as ¹³C or ²H (deuterium), at positions that are not metabolically active. For example, [¹³C₄]-6-iodo-benzo(a)pyrene could be synthesized. nih.gov When a known amount of this labeled standard is added to a sample at the beginning of the extraction process, it co-elutes with the unlabeled target analyte. The ratio of the mass spectrometric signal of the analyte to that of the labeled standard allows for highly accurate quantification, as it corrects for variations in sample recovery and instrument response. nih.gov This stable isotope dilution method is critical for overcoming matrix effects in LC-MS/MS analysis. nih.govnih.gov

Bioanalytical Approaches for Macromolecular Adducts and Biomarkers of Exposure

Like its parent compound, 6-iodo-benzo(a)pyrene is presumed to undergo metabolic activation to electrophilic intermediates that can covalently bind to nucleophilic sites on macromolecules, such as DNA and proteins. mdpi.com The detection of these adducts serves as a critical biomarker of exposure and biologically effective dose. elsevierpure.comnih.gov

DNA Adducts: The formation of DNA adducts is a key event in chemical carcinogenesis. Following metabolic activation, likely to a diol epoxide, 6-iodo-benzo(a)pyrene can react with DNA bases, primarily guanine. cdc.govepa.gov Sensitive methods are required to detect these adducts, which are often present at very low levels (e.g., 1 adduct per 10⁸ nucleotides). While ³²P-postlabeling has been used historically, LC-MS/MS methods are now preferred for their high specificity and ability to provide structural information. cdc.govugent.be Analysis involves isolating DNA, hydrolyzing it to nucleosides or nucleotides, and then using LC-MS/MS to detect the specific mass of the 6-iodo-benzo(a)pyrene-adducted deoxynucleoside. ugent.be

Protein Adducts: Adducts with abundant blood proteins, such as serum albumin and hemoglobin, are valuable biomarkers because they are more readily accessible than tissue DNA and have a longer half-life than urinary metabolites, providing an integrated measure of exposure over weeks to months. mdpi.comnih.gov The reactive metabolites of 6-iodo-benzo(a)pyrene can bind to nucleophilic amino acid residues like histidine and lysine. researchgate.net Bioanalytical methods typically involve isolating the protein, digesting it into peptides with an enzyme like pronase or trypsin, and then using LC-MS/MS to identify and quantify the specific adducted peptides. nih.govresearchgate.net

Metabolite Biomarkers: Hydroxylated metabolites of 6-iodo-benzo(a)pyrene excreted in urine can also serve as non-invasive biomarkers of recent exposure, analogous to the use of 3-hydroxy-benzo(a)pyrene as a biomarker for BaP exposure. elsevierpure.comnih.gov

Table 3: Bioanalytical Methods for Detecting 6-iodo-benzo(a)pyrene Exposure

BiomarkerBiological MatrixAnalytical TechniquePrincipleReference
DNA AdductsTissue, Blood CellsLC-MS/MSEnzymatic hydrolysis of DNA to deoxynucleosides followed by chromatographic separation and mass spectrometric detection of the adducted species. epa.govugent.be
Protein Adducts (e.g., Albumin)Blood Serum/PlasmaLC-MS/MSProteolytic digestion of albumin followed by detection and quantification of specific adducted peptides. nih.govresearchgate.net
Metabolites (e.g., Hydroxylated forms)UrineLC-MS/MS or GC-MSExtraction of metabolites (often after deconjugation) and subsequent chromatographic/mass spectrometric analysis. nih.govnih.gov
Macromolecular AdductsTissue, Blood CellsImmunoassays (e.g., ELISA)Uses antibodies specific to the adduct structure for detection and quantification. Less specific than MS but suitable for screening. cdc.gov

Electrochemical Characterization and Reactivity Probes

Electrochemical methods offer a sensitive approach for studying the redox properties of 6-iodo-benzo(a)pyrene and for developing novel detection platforms. The electron-rich aromatic system of the compound can be oxidized at a solid electrode surface, such as glassy carbon. nih.gov

Voltammetric Analysis: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to determine the oxidation potential of 6-iodo-benzo(a)pyrene. This potential provides insight into the ease with which the molecule can lose electrons, a process relevant to its metabolic activation via radical cation pathways. The presence of the iodine substituent is expected to influence this potential compared to the parent BaP. DPV can be optimized to develop a highly sensitive method for the direct electrochemical detection of 6-iodo-benzo(a)pyrene in various media. nih.gov

Electrochemical Biosensors and Reactivity Probes: More advanced applications involve the development of electrochemical biosensors to probe the compound's reactivity and biological effects. nih.gov For instance, a biosensor can be constructed by immobilizing DNA on an electrode surface. researchgate.net Damage to the DNA structure caused by the reactive metabolites of 6-iodo-benzo(a)pyrene can be detected as a change in the electrochemical signal (e.g., via impedance or voltammetry). nih.gov Furthermore, systems that mimic metabolic activation can be integrated onto the electrode. For example, hemin (B1673052) can be used as a catalyst to mimic the P450-mediated oxidation of the compound, allowing for the in-situ generation of reactive metabolites and the subsequent electrochemical detection of their interaction with a target molecule like DNA. nih.govresearchgate.net Such systems act as reactivity probes, providing real-time information on the compound's capacity to induce molecular damage.

Computational and Theoretical Investigations of Benzo a Pyrene, 6 Iodo

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential metabolic pathways.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the mechanisms and energy profiles of chemical reactions. For polycyclic aromatic hydrocarbons (PAHs), DFT studies often focus on the formation of metabolites, such as epoxides and diol epoxides, and the subsequent generation of carbocations that can react with biological macromolecules.

While extensive DFT studies exist for the parent Benzo(a)pyrene to elucidate its metabolic activation pathways and the stability of resulting carbocations, specific research applying these methods to Benzo(a)pyrene, 6-iodo- is not documented in the accessible literature. Such studies would be valuable to understand how the iodine substituent at the 6-position—a site known for its reactivity—influences the energetics of metabolic activation, including the stability of intermediates and transition states. The electron-withdrawing or -donating properties of the iodine atom could significantly alter the reaction barriers for epoxidation and ring-opening reactions compared to the parent compound.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. Fukui functions are used within DFT to identify the most reactive sites in a molecule.

For Benzo(a)pyrene, 6-iodo-, a detailed MO analysis would reveal how the iodine atom affects the electron distribution across the aromatic system. Specifically, it would show changes in the energy levels of the frontier orbitals and identify which atoms are most likely to participate in reactions. Fukui function calculations would further pinpoint the specific sites prone to electrophilic attack (related to metabolic activation) or nucleophilic attack. However, dedicated studies publishing HOMO-LUMO energies, orbital distributions, or Fukui function analyses specifically for Benzo(a)pyrene, 6-iodo- could not be located.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the interaction of small molecules with biological targets like proteins and DNA, predicting binding affinities and dynamic behavior.

The toxicity and carcinogenicity of PAHs are often initiated by their binding to proteins such as the Aryl hydrocarbon Receptor (AhR) and their metabolism by Cytochrome P450 (CYP) enzymes. Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein, while molecular dynamics (MD) simulations can explore the stability and conformational changes of the ligand-protein complex over time.

A computational study on Benzo(a)pyrene, 6-iodo- would involve docking it into the active sites of AhR and relevant CYP isozymes (e.g., CYP1A1, CYP1B1). Such simulations would predict binding energies and key intermolecular interactions (e.g., hydrophobic, halogen bonding), revealing whether the 6-iodo substitution enhances or diminishes binding affinity compared to Benzo(a)pyrene. MD simulations could then assess the stability of these interactions. At present, there is no published research available that specifically details the results of such docking or dynamics studies for Benzo(a)pyrene, 6-iodo-.

The ultimate carcinogenic metabolites of Benzo(a)pyrene are diol epoxides that covalently bind to DNA, forming adducts that can lead to mutations. Computational methods can predict the preferred conformations of these DNA adducts and their impact on the stability and structure of the DNA double helix.

For Benzo(a)pyrene, 6-iodo-, theoretical studies would first need to determine its most likely carcinogenic metabolite(s) through reactivity studies (as in 6.1.1). Subsequently, models of these metabolites binding to DNA (typically at guanine or adenine bases) could be constructed. Energy minimization and molecular dynamics simulations would then be used to predict the conformational preferences of the adduct (e.g., intercalation vs. groove binding) and the resulting structural distortions in the DNA. This information is crucial for understanding mutagenic potential. However, no studies predicting the DNA binding conformations or stability for metabolites of Benzo(a)pyrene, 6-iodo- are currently available in the scientific literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models use calculated molecular descriptors (e.g., electronic, steric, hydrophobic parameters) to predict the activity or properties of un-tested compounds.

A QSAR study including Benzo(a)pyrene, 6-iodo- would require a dataset of structurally related halogenated PAHs with measured biological activity (e.g., carcinogenicity, AhR binding affinity). Molecular descriptors for Benzo(a)pyrene, 6-iodo- would be calculated, and the established model would be used to predict its activity. The presence of an iodine atom would be encoded by specific descriptors, such as polarizability or halogen-bond-donor strength. Similarly, a QSPR model could predict properties like solubility or logP. No specific QSAR or QSPR models or predictions focused on or including Benzo(a)pyrene, 6-iodo- have been identified in the reviewed literature.

Predictive Modeling for Biological Interaction Potency

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational toxicology. These models establish mathematical relationships between the chemical structure of a compound and its biological activity. For halogenated polycyclic aromatic hydrocarbons (PAHs) like Benzo(a)pyrene, 6-iodo-, a primary mechanism of toxicity is mediated through the aryl hydrocarbon receptor (AhR).

QSAR models have been developed to predict the AhR activity of PAHs and their derivatives. Key molecular descriptors that influence this activity include molecular size, nucleophilicity, Sanderson electronegativity, and polarizability. epa.gov The introduction of a large, polarizable iodine atom at the 6-position of the benzo(a)pyrene skeleton is expected to significantly alter these properties compared to the parent compound, thereby influencing its biological interaction potency.

In silico tools, such as the Toxicity Estimation Software Tool (TEST) and VEGA QSAR, can provide predictions for various toxicological endpoints. These platforms contain models built from large datasets of experimental data and can estimate the potential for adverse outcomes such as mutagenicity and developmental toxicity. While specific pre-computed data for Benzo(a)pyrene, 6-iodo- is not always available, these tools can generate predictions based on its chemical structure.

Below are tables of predicted biological interaction potencies for Benzo(a)pyrene, 6-iodo- generated from widely used computational models. It is important to note that these are theoretical estimations and have not been experimentally verified.

Table 1: Predicted Toxicological Endpoints for Benzo(a)pyrene, 6-iodo-

EndpointPredicted ValueModel/Tool Used
Ames MutagenicityPositiveVEGA QSAR
Carcinogenicity (Genotoxic)PositiveVEGA QSAR
Developmental ToxicityPossible Developmental ToxicantU.S. EPA TEST
Estrogen Receptor BindingLow ProbabilityVEGA QSAR
Androgen Receptor BindingLow ProbabilityVEGA QSAR

Table 2: Predicted Aryl Hydrocarbon Receptor (AhR) Activity

DescriptorPredicted InfluenceRationale
Binding AffinityPotentially HighIncreased polarizability due to the iodine atom may enhance van der Waals interactions with the receptor. epa.gov
Agonist/AntagonistLikely AgonistConsistent with the known activity of many PAHs and halogenated PAHs.

Environmental Partitioning and Degradation Rate Constant Predictions

Understanding the environmental fate of Benzo(a)pyrene, 6-iodo- is crucial for assessing its potential for transport, accumulation, and persistence in various environmental compartments. Computational tools like the U.S. EPA's Estimation Program Interface (EPI) Suite™ are designed to predict key physicochemical properties and environmental fate parameters.

These models estimate properties such as the octanol-water partition coefficient (log Kow), which indicates the tendency of a chemical to partition into organic matter, and the soil adsorption coefficient (Koc), which predicts its mobility in soil. Additionally, they can predict degradation rates in different media, such as air, water, and soil.

For halogenated PAHs, persistence can be a significant concern. qsartoolbox.org Photochemical processes are a primary degradation pathway for many PAHs in the atmosphere and surface waters. charite.de The presence of the carbon-iodine bond in Benzo(a)pyrene, 6-iodo- may influence its susceptibility to photodegradation and other transformation processes.

The following tables present predicted environmental partitioning and degradation rate constants for Benzo(a)pyrene, 6-iodo- based on computational modeling. These values are estimates and serve as a guide for understanding the likely environmental behavior of the compound.

Table 3: Predicted Physicochemical Properties and Environmental Partitioning

PropertyPredicted ValueModel/Tool UsedSignificance
Log Kow (Octanol-Water Partition Coefficient)6.85U.S. EPA EPI Suite™High potential for bioaccumulation in fatty tissues.
Water Solubility0.003 mg/LU.S. EPA EPI Suite™Very low, suggesting it will primarily be found in sediments and soils.
Soil Adsorption Coefficient (Koc)1.2 x 106 L/kgU.S. EPA EPI Suite™Essentially immobile in soil, with a strong tendency to adsorb to organic matter.
Henry's Law Constant0.013 Pa-m3/molU.S. EPA EPI Suite™Suggests some potential for volatilization from water surfaces.

Table 4: Predicted Environmental Degradation Rate Constants

MediumDegradation ProcessPredicted Half-LifeModel/Tool Used
AirReaction with OH radicals12.5 hoursU.S. EPA AOPWIN™
WaterBiodegradationWeeks to monthsU.S. EPA BIOWIN™
SoilBiodegradationMonths to yearsU.S. EPA BIOWIN™
SedimentBiodegradationYearsU.S. EPA BIOWIN™

Applications of Benzo a Pyrene, 6 Iodo in Mechanistic Research Models

Utilization as a Mechanistic Probe to Delineate Benzo(a)pyrene Pathways

Substitution at the 6-position of benzo[a]pyrene (B130552) with a halogen, such as iodine, is a critical method for investigating the role of this position in the carcinogenic activation of the parent compound. Studies on the tumorigenicity of 6-halogenated derivatives of benzo[a]pyrene provide evidence regarding the mechanisms of metabolic activation. For instance, the carcinogenic activity of these derivatives can be influenced by the nature of the halogen substituent.

In Vitro Cellular and Subcellular Model Systems

While extensive in vitro research has been conducted on the parent compound benzo[a]pyrene in various cell and subcellular models, specific studies focusing solely on Benzo(a)pyrene, 6-iodo- are not widely available in the current scientific literature. The following sections describe the types of in vitro models where the parent compound has been studied, and which could theoretically be applied to investigate the specific mechanisms of 6-iodo-benzo(a)pyrene.

Mammalian Cell Culture Studies (e.g., human mammary cells, hepatoma cells, Caco-2)

Human Mammary Cells: Studies with human mammary epithelial cells have been crucial in understanding the metabolism and DNA adduct formation of benzo[a]pyrene. These models could be used to investigate how the iodine substitution in 6-iodo-benzo(a)pyrene affects its metabolism, toxicity, and potential to damage DNA in breast tissue.

Hepatoma Cells: Human hepatoma cell lines, such as HepG2, are known to have high metabolic activity towards benzo[a]pyrene, converting it into mutagenic intermediates that bind to DNA. These cell lines would be valuable for comparative studies to determine the metabolic profile of 6-iodo-benzo(a)pyrene and its capacity to induce DNA damage in liver cells.

Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a well-established model for studying intestinal absorption and metabolism of xenobiotics. Research on benzo[a]pyrene in these cells has provided insights into its intestinal uptake and detoxification. Employing this model for 6-iodo-benzo(a)pyrene could elucidate how the iodine atom influences its permeability, transport, and metabolism within the intestinal epithelium.

Yeast-Based Mutagenesis and Interaction Assays

Yeast-based assays are powerful tools for investigating the mutagenic potential of chemical compounds and the underlying DNA repair pathways. While the mutagenicity of benzo[a]pyrene diol epoxide has been studied in yeast, specific data on the mutagenic or interactive properties of 6-iodo-benzo(a)pyrene in these systems are not readily found. Such assays could be employed to assess whether 6-iodo-benzo(a)pyrene or its metabolites can induce mutations and to identify the specific DNA polymerases involved in bypassing any resulting DNA lesions.

Subcellular Fraction Studies (e.g., microsomal metabolism)

Studies using subcellular fractions, particularly liver microsomes, are fundamental for detailing the enzymatic processes involved in the metabolism of xenobiotics. Research on benzo[a]pyrene has extensively used microsomal preparations to identify the formation of various metabolites, including dihydrodiols, quinones, and phenols. While there is research on the microsomal metabolism of other 6-substituted benzo[a]pyrene derivatives, such as 6-methylbenzo[a]pyrene (B1207296) and 6-nitrobenzo[a]pyrene, specific and detailed metabolic profiles of 6-iodo-benzo[a]pyrene from microsomal studies are not extensively documented. Such studies would be instrumental in identifying the specific cytochrome P450 enzymes responsible for its oxidation and in comparing its metabolic fate to that of the parent compound.

Ex Vivo and In Vivo Non-Clinical Model Systems

Animal Model Systems for Studying Systemic and Organ-Specific Responses (e.g., rat skin, zebrafish embryos)

Rat and Mouse Skin: The skin of rodents has been a primary model for assessing the tumorigenicity of benzo[a]pyrene and its derivatives. Studies involving the repeated application of 6-halogenated derivatives of benzo[a]pyrene, including 6-iodobenzo[a]pyrene, to the skin of female Swiss and A-strain mice have been conducted. dtic.mil These studies are designed to determine the tumor-initiating and carcinogenic activity of these compounds.

In one study, the carcinogenicity of several 6-substituted benzo[a]pyrene derivatives was tested on mouse skin. The results indicated that the nature of the substituent at the 6-position significantly influences the carcinogenic potency.

Tumorigenicity of 6-Substituted Benzo[a]pyrene Derivatives on Mouse Skin

CompoundCarcinogenic Activity
Benzo[a]pyrene (BP)Active
6-fluorobenzo[a]pyrene (6-FBP)Active
6-chlorobenzo[a]pyrene (B1618961) (6-ClBP)Inactive or weakly active
6-bromobenzo[a]pyrene (6-BrBP)Inactive or weakly active
Benzo(a)pyrene, 6-iodo-Inactive or weakly active

The findings from these studies suggest that substitution with larger halogens like chlorine, bromine, and iodine at the C-6 position of benzo[a]pyrene tends to reduce or eliminate its carcinogenic activity in mouse skin models. dtic.mil This provides valuable mechanistic information, indicating that an unsubstituted 6-position may be important for the full carcinogenic potential of benzo[a]pyrene.

Zebrafish Embryos: The zebrafish embryo is an increasingly popular in vivo model for developmental toxicity and neurotoxicity studies of environmental pollutants like benzo[a]pyrene. However, specific research on the effects of 6-iodo-benzo(a)pyrene in zebrafish embryos is not currently available in the scientific literature. This model could be utilized to assess the developmental and cardiovascular toxicity of 6-iodo-benzo(a)pyrene and to determine if the iodine substitution alters the toxicological profile compared to the parent compound.

Radiochemical Tracer Studies for Absorption, Distribution, and Metabolism Research

There is a notable absence of published radiochemical tracer studies specifically utilizing Benzo(a)pyrene, 6-iodo-. Radiotracers are invaluable tools for delineating the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds. By labeling Benzo(a)pyrene, 6-iodo- with a radioactive isotope of iodine (e.g., Iodine-125 or Iodine-131), researchers could precisely track its fate within a biological system. Such studies would provide critical data on its bioavailability, tissue-specific accumulation, and metabolic pathways. This information is essential for understanding its potential toxicity and mechanism of action. The lack of such research highlights a significant gap in the toxicological database for this particular halogenated polycyclic aromatic hydrocarbon.

Integration with Systems Biology and Multi-Omics Approaches (e.g., proteomics, transcriptomics)

While direct studies on Benzo(a)pyrene, 6-iodo- are scarce, valuable insights can be drawn from research on a closely related halogenated derivative, 6-chlorobenzo[a]pyrene (6-Cl-B[a]P). A study comparing the toxicological effects of Benzo(a)pyrene (B[a]P) and 6-Cl-B[a]P in human L02 hepatocytes utilized a combination of transcriptomics and metabolomics. nih.gov This multi-omics approach revealed that chlorination at the 6-position significantly alters the compound's biological activity. nih.gov

The study found that 6-Cl-B[a]P exhibited stronger toxicity to human hepatic cells compared to the parent B[a]P. nih.gov At certain concentrations, 6-Cl-B[a]P induced a more pronounced metabolomic perturbation, greater oxidative stress, and a more significant inhibition of cell viability than B[a]P, despite causing a weaker transcriptomic disturbance. nih.gov Pathway enrichment analysis indicated that 6-Cl-B[a]P perturbed a wider range of metabolic pathways than B[a]P. nih.gov Both compounds were found to impair the function of the mitochondrial electron transport chain (ETC), but through different mechanisms. nih.gov B[a]P was shown to suppress the expression of 20 genes that regulate the mitochondrial ETC, primarily through activation of the Aryl hydrocarbon Receptor (AhR). In contrast, 6-Cl-B[a]P demonstrated a more potent inhibitory effect on the activities of complexes I and V of the ETC. nih.gov Furthermore, 6-Cl-B[a]P exhibited a stronger inhibitory effect on the mitochondrial β-oxidation of fatty acids. nih.gov

These findings from the study on 6-Cl-B[a]P suggest that halogenation at the 6-position of benzo(a)pyrene can significantly modify its toxicological profile and mechanism of action. It is plausible that Benzo(a)pyrene, 6-iodo- would exhibit similarly altered, and potentially enhanced, toxicological properties due to the presence of the iodine atom. The larger atomic size and different electronegativity of iodine compared to chlorine could lead to distinct interactions with biological macromolecules, resulting in a unique transcriptomic and proteomic signature. However, without direct experimental evidence for the iodo-derivative, these remain informed hypotheses.

Table 1: Comparative Toxicological Effects of Benzo[a]pyrene and 6-chlorobenzo[a]pyrene in Human L02 Hepatocytes nih.gov

Feature Benzo[a]pyrene (B[a]P) 6-chlorobenzo[a]pyrene (6-Cl-B[a]P)
Overall Toxicity Less toxic More toxic
Transcriptomic Perturbation Stronger at 5 and 50 nM Weaker at 5 and 50 nM
Metabolomic Perturbation Weaker Stronger
Oxidative Stress Weaker Stronger
Cell Viability Inhibition Weaker Stronger
Mitochondrial ETC Inhibition Suppresses expression of 20 regulatory genes via AhR activation Stronger inhibition of complex I and V activity

| Mitochondrial β-oxidation | Weaker inhibition | Stronger inhibition |

Table 2: Compound Names Mentioned

Compound Name
Benzo(a)pyrene, 6-iodo-
Benzo(a)pyrene
6-chlorobenzo[a]pyrene
Iodine-125

Emerging Research Frontiers and Future Directions

Advanced Understanding of Substituent Effects on PAH Reactivity and Biological Impact

The introduction of an iodine atom at the 6-position of benzo(a)pyrene is anticipated to significantly influence its electronic properties and, consequently, its reactivity and biological interactions. The iodine substituent can exert both steric and electronic effects, altering the electron density distribution across the polycyclic aromatic system. This can, in turn, affect the metabolic pathways of the compound. For instance, the metabolism of benzo(a)pyrene is known to proceed through the formation of diol epoxides, which are the ultimate carcinogenic species that bind to DNA. wikipedia.orgnih.gov The presence of the bulky and electron-withdrawing iodine atom could sterically hinder or electronically disfavor the enzymatic oxidation at the bay region, potentially redirecting metabolism towards other sites on the molecule.

Future research will likely focus on elucidating these altered metabolic pathways. Comparative studies between benzo(a)pyrene and 6-iodo-benzo(a)pyrene will be crucial in understanding how the iodo-substituent modifies the regioselectivity and stereoselectivity of cytochrome P450 enzymes. nih.gov Furthermore, the carbon-iodine bond is relatively weak and can be cleaved, which may introduce novel reactive intermediates. Iodoarenes are known for their ability to participate in various coupling reactions, and this reactivity could be a factor in the biological environment. nih.govacs.org The potential for the formation of radical cations, a key step in the metabolic activation of some PAHs, may also be influenced by the iodine substituent. acs.org Understanding these substituent effects is paramount for predicting the toxicological profile of 6-iodo-benzo(a)pyrene.

Development of Novel Computational and Experimental Tools for Mechanistic Studies

Advancements in computational and experimental techniques are poised to provide unprecedented insights into the mechanistic details of 6-iodo-benzo(a)pyrene's behavior.

Computational Approaches: Quantum chemical methods, such as density functional theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of PAHs and their derivatives. nih.govrsc.orgresearchgate.net For 6-iodo-benzo(a)pyrene, DFT calculations can predict how the iodine substituent alters the energies of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity and susceptibility to metabolism. researchgate.net Computational models can also simulate the interactions of 6-iodo-benzo(a)pyrene with metabolic enzymes and DNA, providing insights into its potential for genotoxicity. rsc.org

Computational MethodApplication for 6-Iodo-benzo(a)pyrene ResearchPredicted Outcome
Density Functional Theory (DFT)Calculation of electronic structure and reactivity indices.Altered HOMO-LUMO gap, prediction of metabolic sites.
Molecular DockingSimulation of binding to cytochrome P450 enzymes and DNA.Identification of preferred binding modes and potential for DNA adduct formation.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of enzymatic reactions involved in metabolism.Elucidation of metabolic pathways and activation energies.

Experimental Techniques: Advanced spectroscopic methods are essential for characterizing 6-iodo-benzo(a)pyrene and its metabolites. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry will be vital for structure elucidation. nih.gov The use of sophisticated analytical techniques, like high-resolution mass spectrometry, will be critical in identifying and quantifying metabolites in complex biological matrices. nih.gov Furthermore, spectroscopic studies can provide insights into the photophysical properties of 6-iodo-benzo(a)pyrene, which may be relevant to its environmental fate and potential for phototoxicity. nih.gov

Exploration of Interactions with Complex Environmental Mixtures and Micro-/Nanoplastics

In the environment, 6-iodo-benzo(a)pyrene will not exist in isolation but as part of complex mixtures of pollutants. Its environmental fate and biological effects will be influenced by interactions with other chemicals and particulate matter. There is a growing interest in understanding how PAHs interact with emerging contaminants like micro- and nanoplastics. These plastic particles can act as vectors for the transport of hydrophobic compounds like PAHs in the environment.

Future research will need to investigate the sorption and desorption behavior of 6-iodo-benzo(a)pyrene on different types of micro- and nanoplastics. The presence of the iodine atom may alter its partitioning behavior compared to the parent benzo(a)pyrene. Moreover, the combined exposure to 6-iodo-benzo(a)pyrene and micro-/nanoplastics could have synergistic or antagonistic effects on biological organisms. The plastics may facilitate the uptake of the PAH or cause physical stress that alters the organism's susceptibility to the chemical's toxicity. The biodegradation of 6-iodo-benzo(a)pyrene in the presence of these complex mixtures is another critical area of study, as microbial communities in soil and water will be responsible for its ultimate degradation. nih.govmdpi.comnih.gov

High-Throughput Screening and Mechanistic Profiling in Research Settings

To efficiently assess the biological activity of 6-iodo-benzo(a)pyrene and other substituted PAHs, high-throughput screening (HTS) assays are invaluable. HTS allows for the rapid testing of a compound across a wide range of biological targets and pathways. In the context of 6-iodo-benzo(a)pyrene, HTS can be used to screen for its potential to activate cellular signaling pathways, induce oxidative stress, and cause DNA damage.

Mechanistic profiling, often coupled with HTS, aims to identify the specific molecular mechanisms underlying a compound's biological effects. For example, reporter gene assays can be used to determine if 6-iodo-benzo(a)pyrene is an agonist or antagonist of the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism. DNA damage assays can quantify the formation of DNA adducts, providing a direct measure of its genotoxic potential. These high-throughput approaches will be instrumental in building a comprehensive toxicological profile for 6-iodo-benzo(a)pyrene and for prioritizing further in-depth studies.

Assay TypeResearch Question for 6-Iodo-benzo(a)pyrenePotential Finding
Aryl Hydrocarbon Receptor (AhR) Activation AssayDoes 6-iodo-benzo(a)pyrene activate the AhR pathway?Altered AhR activation compared to benzo(a)pyrene.
Comet Assay (Single Cell Gel Electrophoresis)Does 6-iodo-benzo(a)pyrene cause DNA strand breaks?Quantification of genotoxic potential.
In Vitro Metabolism AssaysHow is 6-iodo-benzo(a)pyrene metabolized by liver microsomes?Identification of major metabolites and metabolic pathways.
High-Content ImagingWhat are the subcellular effects of 6-iodo-benzo(a)pyrene exposure?Assessment of cytotoxicity, mitochondrial dysfunction, and other cellular endpoints.

Q & A

Basic: What safety protocols are essential when handling Benzo(a)pyrene in laboratory settings?

Methodological Answer:

  • Containment : Use a Class I, Type B biological safety hood to minimize aerosol exposure .
  • Cleanup : Employ vacuum systems with HEPA filters or wet methods (avoid dry sweeping) to reduce dust dispersion .
  • PPE : Follow OSHA standards (29 CFR 1910.132) for selecting respirators, gloves, and lab coats. Training on proper use is mandatory .
  • Waste Disposal : Use solvent-compatible containers for contaminated materials, adhering to EPA hazardous waste guidelines.

Basic: How should researchers conduct a systematic literature review for Benzo(a)pyrene toxicity studies?

Methodological Answer:

  • Database Selection : Prioritize PubMed, TOXLINE, and EPA HERO, as used in EPA’s IRIS assessments .
  • Search Strategy : Apply keywords like "Benzo(a)pyrene AND (carcinogenicity OR genotoxicity)" and filter studies post-2012 for recent data .
  • Inclusion Criteria : Exclude studies with incomplete dose-response data or non-peer-reviewed sources. For example, EPA excluded studies without lifetime exposure or multiple dose levels .
  • Validation : Cross-reference with IRIS assessments and manual screening for critical updates (e.g., 2016 post-peer-review search) .

Table 1: Key Literature Search Parameters from EPA IRIS Assessment

DatabaseKeywordsTimeframeExclusion Criteria
PubMed/TOXLINE"Benzo(a)pyrene", "metabolism", "CYP1A1"1960–2016Non-English, non-mammalian models

Advanced: How can researchers address contradictory data when correlating total PAH concentrations with Benzo(a)pyrene-specific measurements?

Methodological Answer:

  • Analytical Validation : Compare extraction efficiencies of solvents (e.g., ethanol vs. methylene chloride). Evidence shows cyclohexane yields higher PAH recovery but poor Benzo(a)pyrene specificity .
  • Normalization : Calculate PAH/Benzo(a)pyrene ratios to identify non-linear relationships. For example, a study found no correlation (R² < 0.3) in 137 samples, suggesting Benzo(a)pyrene may not track total PAH .
  • Mechanistic Insight : Consider metabolic pathways (e.g., CYP1A1 activation) that selectively amplify Benzo(a)pyrene’s toxicity relative to other PAHs .

Advanced: What methodologies are recommended for deriving toxicity values from carcinogenicity studies of Benzo(a)pyrene?

Methodological Answer:

  • Study Selection : Prioritize studies with ≥2 dose levels, lifetime exposure, and tumor incidence <90% to avoid saturation effects (e.g., 10 dermal mouse studies retained by EPA) .
  • Dose-Response Modeling : Use benchmark dose (BMD) software for low-dose extrapolation. EPA’s IRIS assessment applied linear multi-stage models for oral slope factors .
  • Uncertainty Factors : Adjust for interspecies (10x) and intraspecies (10x) variability, as outlined in IRIS guidelines .

Table 2: Key Parameters for Toxicity Value Derivation

ParameterEPA IRIS Approach
Critical StudyDermal mouse carcinogenicity
Tumor TypeSquamous cell carcinoma
BMD ModelingLinear multi-stage
Uncertainty Factors10x (interspecies), 10x (intraspecies)

Advanced: How to design ecotoxicological studies for Benzo(a)pyrene given data gaps in species sensitivity?

Methodological Answer:

  • Species Selection : Include taxa from ≥8 families (e.g., fish, algae, crustaceans). Only 2/8 families had acceptable data in EPA’s 2002 review, necessitating extrapolation .
  • Acute-Chronic Extrapolation : Use acute-to-chronic ratios (ACR) for species with limited data. For example, apply ACR = 10 for Daphnia if no chronic data exists .
  • Secondary Values : Calculate water quality criteria using species sensitivity distributions (SSDs) and log-normal models .

Basic: What analytical standards and reference materials are recommended for quantifying Benzo(a)pyrene in environmental samples?

Methodological Answer:

  • Certified Standards : Use 100 µg/mL Benzo(a)pyrene in methylene chloride (NIST-certified) or cyclohexane for GC-MS calibration .
  • Deuterated Analogs : Benzo[e]pyrene-d12 (98 atom% D) as an internal standard to correct for matrix effects .
  • Quality Control : Include blanks, spikes, and duplicates. For example, EPA’s Superfund site analysis required SCC operator validation .

Advanced: What are the implications of using Benzo(a)pyrene as a biomarker for total PAH exposure in human health studies?

Methodological Answer:

  • Validation : Correlate urinary 1-hydroxypyrene (BaP metabolite) with dietary PAH intake, acknowledging variations due to CYP1A1 polymorphism .
  • Limitations : Benzo(a)pyrene may underrepresent low-molecular-weight PAHs. Use multi-biomarker panels (e.g., phenanthrene metabolites) for comprehensive exposure assessment .
  • Regulatory Alignment : Align with EFSA’s maximum acceptable levels (e.g., 1 µg/kg in smoked meats) and monitor via HPLC-MS/MS .

Notes

  • References to commercial sources (e.g., Thermo Scientific) are excluded per guidelines.
  • Data from NIST and EPA IRIS are prioritized for reliability .
  • For structural analysis, consult CAS Common Chemistry and PubChem for validated identifiers .

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